N-(4-fluorophenyl)pyrrolidine-1-carbothioamide
CAS No.:
Cat. No.: VC10814750
Molecular Formula: C11H13FN2S
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13FN2S |
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Molecular Weight | 224.30 g/mol |
IUPAC Name | N-(4-fluorophenyl)pyrrolidine-1-carbothioamide |
Standard InChI | InChI=1S/C11H13FN2S/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |
Standard InChI Key | RSDGTYCVRPYQMS-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=S)NC2=CC=C(C=C2)F |
Canonical SMILES | C1CCN(C1)C(=S)NC2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
N-(4-Fluorophenyl)pyrrolidine-1-carbothioamide features a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom—connected to a carbothioamide group (). The 4-fluorophenyl substituent introduces an aromatic ring with a fluorine atom at the para position, contributing to the molecule’s electronic and steric profile. Key structural attributes include:
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Pyrrolidine Ring: Confers conformational flexibility and influences solubility via its amine group.
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Carbothioamide Group: Enhances hydrogen-bonding capacity compared to traditional amides due to the thiocarbonyl group’s polarizability .
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4-Fluorophenyl Substituent: The electronegative fluorine atom modulates electron density on the aromatic ring, affecting intermolecular interactions such as π-π stacking and dipole-dipole forces .
The compound’s molecular geometry allows for diverse interactions, making it a candidate for targeting biological macromolecules like enzymes and receptors.
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis protocol for N-(4-fluorophenyl)pyrrolidine-1-carbothioamide is documented in the literature, analogous compounds suggest a multi-step approach involving:
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Pyrrolidine Functionalization: Reacting pyrrolidine with an isothiocyanate derivative of 4-fluoroaniline. For example, treatment of pyrrolidine with 4-fluorophenyl isothiocyanate in anhydrous tetrahydrofuran (THF) under inert conditions could yield the target compound .
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Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product .
A hypothetical reaction scheme is as follows:
Reactivity and Derivatives
The carbothioamide group is susceptible to nucleophilic attack at the thiocarbonyl sulfur, enabling reactions such as:
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Alkylation: Formation of thioether derivatives.
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Oxidation: Conversion to disulfides or sulfoxides under oxidative conditions .
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Complexation: Coordination with metal ions (e.g., Cu²⁺, Zn²⁺) due to sulfur’s lone pairs .
Biological Activities and Mechanisms
Receptor Interactions
Analogs like SR141716A—a cannabinoid receptor antagonist—highlight the role of carbothioamides in modulating neurotransmitter systems . The fluorine atom’s electron-withdrawing effects could stabilize receptor-ligand interactions through dipole interactions or hydrophobic effects.
Comparative Analysis with Structural Analogs
The fluorine atom in N-(4-fluorophenyl)pyrrolidine-1-carbothioamide balances electronic effects and lipophilicity, potentially optimizing bioavailability compared to chlorinated or non-halogenated analogs .
Applications in Medicinal Chemistry and Beyond
Drug Discovery
The compound’s scaffold is a promising starting point for developing:
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Anticancer Agents: Targeting serine biosynthesis via PHGDH inhibition .
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Antipsychotics: Modulating dopamine or cannabinoid receptors .
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Antibiotics: Disrupting bacterial enzyme function.
Material Science
Carbothioamides can act as ligands in catalytic systems or precursors for sulfur-containing polymers. The fluorine substituent may enhance thermal stability in such applications.
Future Research Directions
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